molecular formula C16H32NO2- B049727 Dodecyl 2-(dimethylamino)acetate CAS No. 121150-43-4

Dodecyl 2-(dimethylamino)acetate

Cat. No. B049727
M. Wt: 271.44 g/mol
InChI Key: XPALGXXLALUMLE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl 2-(dimethylamino)acetate, also known as DDA, is a surfactant that has gained attention in scientific research due to its unique properties. It is a cationic surfactant that is soluble in water and organic solvents. DDA has been found to have various applications in the field of biomedical research, including drug delivery, gene therapy, and imaging.

Mechanism Of Action

Dodecyl 2-(dimethylamino)acetate's mechanism of action is based on its unique structure, which allows it to interact with cell membranes. Dodecyl 2-(dimethylamino)acetate molecules are positively charged, which allows them to interact with negatively charged cell membranes. This interaction leads to the formation of micelles, which can encapsulate drugs or genetic material and deliver them into cells.

Biochemical And Physiological Effects

Dodecyl 2-(dimethylamino)acetate has been found to have minimal toxicity and is well-tolerated in vivo. It has been shown to have little to no effect on cell viability and does not induce significant inflammation or immune response. However, Dodecyl 2-(dimethylamino)acetate can cause membrane disruption at high concentrations, which can lead to cell death.

Advantages And Limitations For Lab Experiments

Dodecyl 2-(dimethylamino)acetate has several advantages as a research tool. It is easy to synthesize, highly pure, and stable. It is also versatile and can be used for various applications, including drug delivery, gene therapy, and imaging. However, Dodecyl 2-(dimethylamino)acetate's cationic nature can make it challenging to work with in certain experiments, as it can interact with negatively charged molecules and surfaces.

Future Directions

There are several future directions for Dodecyl 2-(dimethylamino)acetate research. One area of interest is the development of Dodecyl 2-(dimethylamino)acetate-based drug delivery systems for targeted therapies. Another area of research is the use of Dodecyl 2-(dimethylamino)acetate in gene editing technologies, such as CRISPR-Cas9. Additionally, Dodecyl 2-(dimethylamino)acetate's potential as an imaging agent for cancer diagnosis and treatment monitoring is an area of active investigation. Finally, further research is needed to better understand Dodecyl 2-(dimethylamino)acetate's mechanism of action and potential limitations in its use as a research tool.

Synthesis Methods

Dodecyl 2-(dimethylamino)acetate can be synthesized through a simple reaction between dodecylamine and dimethylaminoacetic acid. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is a white crystalline powder that is highly pure and stable.

Scientific Research Applications

Dodecyl 2-(dimethylamino)acetate has been extensively studied for its potential use in the field of drug delivery. It has been found to be an effective carrier for various drugs, including anticancer agents, antibiotics, and antiviral drugs. Dodecyl 2-(dimethylamino)acetate has also been used as a gene therapy vector due to its ability to efficiently deliver genetic material into cells. Furthermore, Dodecyl 2-(dimethylamino)acetate has been used in imaging applications, such as in the development of contrast agents for magnetic resonance imaging.

properties

CAS RN

121150-43-4

Product Name

Dodecyl 2-(dimethylamino)acetate

Molecular Formula

C16H32NO2-

Molecular Weight

271.44 g/mol

IUPAC Name

dodecyl 2-(dimethylamino)acetate

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3

InChI Key

XPALGXXLALUMLE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOC(=O)CN(C)C

Canonical SMILES

CCCCCCCCCCCCC(C(=O)[O-])N(C)C

synonyms

DDAA
dodecyl-N,N-dimethylaminoacetate

Origin of Product

United States

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